molecular formula C20H15N3O2 B5807956 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide

2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide

Cat. No. B5807956
M. Wt: 329.4 g/mol
InChI Key: NNGGTKUYMGTFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound, also known as BPN14770, has shown promise in the treatment of various neurological disorders, including Alzheimer's disease and Fragile X syndrome. In

Mechanism of Action

The mechanism of action of 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide involves the modulation of cyclic AMP (cAMP) signaling pathways in the brain. This compound has been shown to increase the levels of cAMP in neurons, which can lead to the activation of various signaling pathways and the promotion of synaptic plasticity. Additionally, 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that breaks down cAMP. By inhibiting PDE4, this compound can further increase the levels of cAMP in the brain, leading to enhanced synaptic plasticity.
Biochemical and Physiological Effects
Studies have shown that 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide can have a range of biochemical and physiological effects in the brain. For example, this compound has been shown to enhance synaptic plasticity, improve memory, and reduce inflammation in the brain. In addition, 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide has been shown to promote the growth of new neurons in the hippocampus, a region of the brain that is important for learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide in lab experiments is its specificity for cAMP signaling pathways. This compound has been shown to selectively target PDE4, which is involved in the breakdown of cAMP, without affecting other signaling pathways in the brain. This specificity can be useful for researchers studying the role of cAMP signaling in various neurological disorders.
One limitation of using 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide in lab experiments is its relatively low potency. This compound has been shown to have an EC50 value of around 1 μM, which is relatively high compared to other compounds that target PDE4. This low potency may limit the effectiveness of 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide in certain experiments.

Future Directions

There are several future directions for research on 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers may investigate the effects of combining 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide with other compounds that target cAMP signaling pathways, in order to enhance its therapeutic effects. Finally, researchers may investigate the potential of 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide as a tool for studying the role of cAMP signaling in various neurological disorders.

Synthesis Methods

The synthesis method for 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide involves a multi-step process that has been described in detail in several scientific publications. The general approach involves the reaction of 4-cyanobiphenyl with 3-pyridinecarboxylic acid, followed by the addition of acetic anhydride and a base. The resulting product is then purified through a series of steps to yield the final compound.

Scientific Research Applications

2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide has been the subject of numerous scientific studies investigating its potential therapeutic effects on various neurological disorders. In particular, this compound has shown promise in the treatment of Alzheimer's disease and Fragile X syndrome.

properties

IUPAC Name

2-[4-(4-cyanophenyl)phenoxy]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c21-12-15-3-5-16(6-4-15)17-7-9-19(10-8-17)25-14-20(24)23-18-2-1-11-22-13-18/h1-11,13H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGGTKUYMGTFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-cyanophenyl)phenoxy]-N-pyridin-3-ylacetamide

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